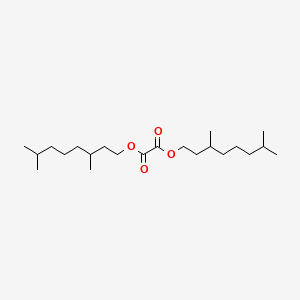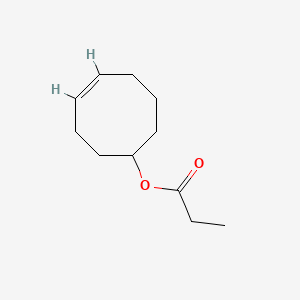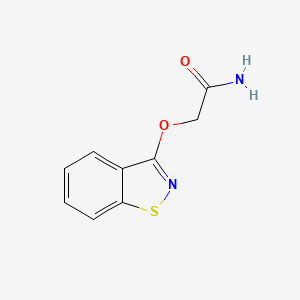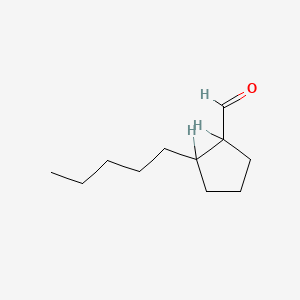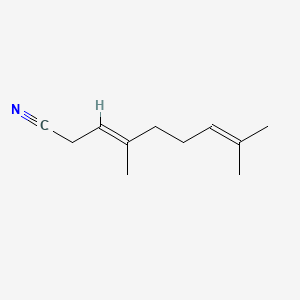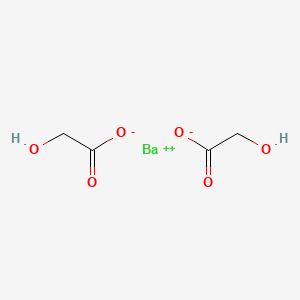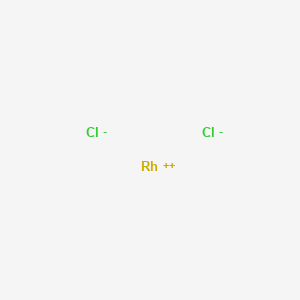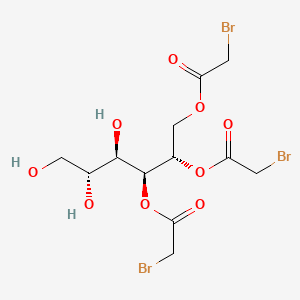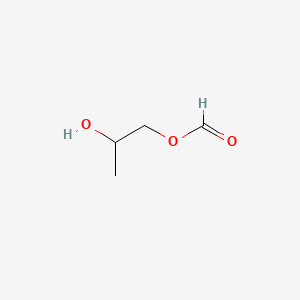
2'-Ethoxy-2-hydroxy-5-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2’-Ethoxy-2-hydroxy-5-aminobenzanilide, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2’-hydroxy-5’-nitrobenzanilide: Similar structure but with a chloro group instead of an ethoxy group.
2’-Hydroxy-4-nitrobenzanilide: Lacks the ethoxy group but has similar functional groups.
2’-Nitrobenzanilide: Contains the nitro group but lacks the ethoxy and hydroxy groups.
Uniqueness
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is unique due to the presence of both ethoxy and hydroxy groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
213460-67-4 |
|---|---|
Fórmula molecular |
C15H14N2O5 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-14-6-4-3-5-12(14)16-15(19)11-9-10(17(20)21)7-8-13(11)18/h3-9,18H,2H2,1H3,(H,16,19) |
Clave InChI |
HRBJNZCWCSUIBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


